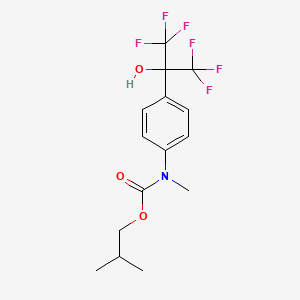![molecular formula C13H16BrFOZn B14888902 4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)
4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide typically involves the reaction of 4-[(Cyclohexyloxy)methyl]-3-fluorobromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(Cyclohexyloxy)methyl]-3-fluorobromobenzene+Zn→4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and side reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is widely used in cross-coupling reactions such as Negishi, Suzuki-Miyaura, and Kumada couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts and a base such as triethylamine.
Suzuki-Miyaura Coupling: Uses palladium catalysts and bases like potassium carbonate.
Kumada Coupling: Employs nickel catalysts and Grignard reagents.
Major Products
The major products formed from these reactions are often complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide is used to synthesize various organic compounds through cross-coupling reactions. It is particularly useful in the formation of biaryl compounds, which are key structures in many pharmaceuticals.
Biology and Medicine
In biological and medicinal research, this compound is used to create molecules that can act as potential drug candidates. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of complex natural products and active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals. Its role in forming stable carbon-carbon bonds is crucial for creating durable and high-performance materials.
Mecanismo De Acción
The mechanism of action for 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium or nickel catalyst inserts into the carbon-halogen bond of the organozinc reagent.
Transmetalation: The organic group is transferred from zinc to the metal catalyst.
Reductive Elimination: The organic groups couple to form the desired product, and the catalyst is regenerated.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Cyclohexyloxy)methyl]-3-fluorophenylmagnesium bromide
- 4-[(Cyclohexyloxy)methyl]-3-fluorophenylboronic acid
- 4-[(Cyclohexyloxy)methyl]-3-fluorophenylstannane
Uniqueness
Compared to similar compounds, 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide offers unique advantages in terms of reactivity and selectivity in cross-coupling reactions. Its zinc center provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C13H16BrFOZn |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-(cyclohexyloxymethyl)-2-fluorobenzene-4-ide |
InChI |
InChI=1S/C13H16FO.BrH.Zn/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;;/h4,6,9,12H,1-3,7-8,10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
ZEXDRUHPXMSYFP-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)OCC2=C(C=[C-]C=C2)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


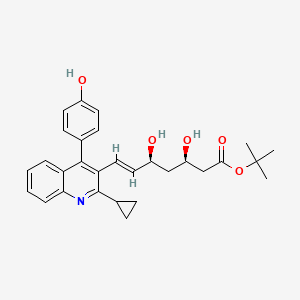
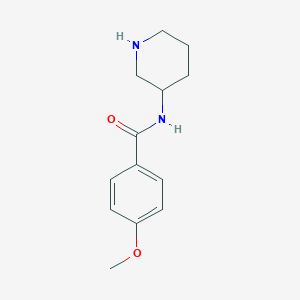

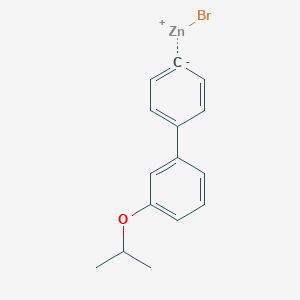

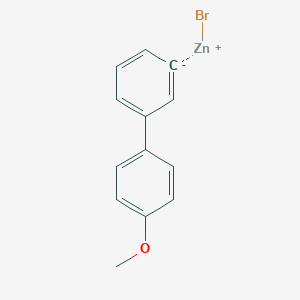
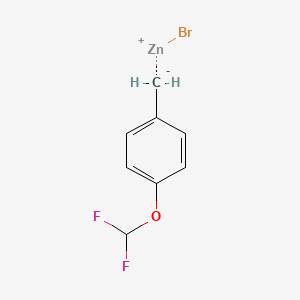
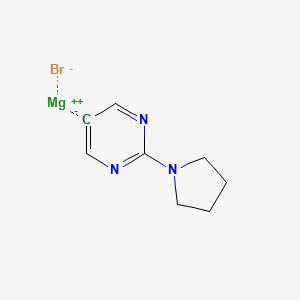
![1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B14888871.png)
![(2E)-4-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14888877.png)
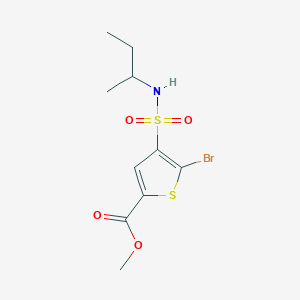
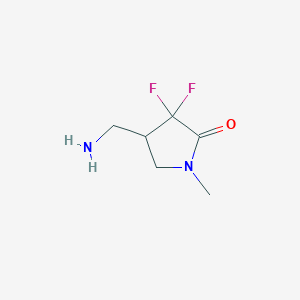
![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)
